Falecalcitriol

Descripción general

Descripción

Falecalcitriol es un análogo de calcitriol, una forma de vitamina D. Es conocido por su mayor potencia tanto en sistemas in vivo como in vitro, y tiene una duración de acción más larga en comparación con calcitriol . This compound se utiliza principalmente en el tratamiento de afecciones relacionadas con el metabolismo del calcio y los huesos, como el hiperparatiroidismo secundario .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de falecalcitriol involucra varios pasos, incluida la reacción de intermedios bajo condiciones específicas. Un método involucra la reacción de cloruro de níquel hexahidratado y polvo de zinc con un compuesto intermedio en piridina, seguido de una serie de reacciones que involucran diisopropiletilamina y metoxiclorometano . El proceso incluye pasos como calentamiento, enfriamiento y el uso de gases inertes para mantener las condiciones de reacción.

Métodos de Producción Industrial: La producción industrial de this compound se enfoca en optimizar el rendimiento y la seguridad. El proceso involucra el uso de materias primas rentables y pasos de reacción simplificados para reducir costos y mejorar la seguridad . El método de producción asegura que el producto final cumpla con los estándares de pureza y potencia requeridos.

Análisis De Reacciones Químicas

Tipos de Reacciones: Falecalcitriol experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su síntesis y modificación.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen cloruro de níquel hexahidratado, polvo de zinc, diisopropiletilamina y metoxiclorometano . Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y condiciones de gas inerte para garantizar los resultados deseados.

Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran this compound incluyen varios intermedios que se procesan posteriormente para obtener el compuesto final. Estos intermedios son cruciales para la síntesis escalonada de this compound .

Aplicaciones Científicas De Investigación

Secondary Hyperparathyroidism

Falecalcitriol is primarily indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD). Studies have shown that this compound effectively suppresses parathyroid hormone (PTH) levels while maintaining calcium and phosphate balance . A notable study compared oral this compound with intravenous calcitriol, demonstrating that this compound was more effective in reducing serum intact PTH levels over a treatment period .

Vitamin D Receptor Mutations

Research indicates that this compound can activate mutant VDRs associated with vitamin D-dependent rickets type II more effectively than calcitriol. This property suggests that this compound may offer therapeutic benefits for patients who do not respond adequately to conventional vitamin D therapies .

Cancer Therapy

Emerging evidence suggests potential applications of this compound in oncology. Vitamin D analogs, including this compound, have been studied for their ability to inhibit cancer cell proliferation and induce differentiation in various malignancies. Preclinical studies indicate that this compound may enhance the antitumor effects when combined with other chemotherapeutic agents . The compound's ability to modulate immune responses also opens avenues for its use in cancer immunotherapy .

Case Studies and Research Findings

Several studies have documented the clinical efficacy of this compound:

- Clinical Trial on Hemodialysis Patients : A randomized crossover trial involving hemodialysis patients showed significant reductions in serum PTH levels with this compound compared to calcitriol, highlighting its effectiveness in managing secondary hyperparathyroidism .

- Transcriptional Activation Studies : In vitro studies demonstrated that this compound activates VDRs with mutations linked to rickets, suggesting its potential as a treatment option for genetically resistant cases .

- Oncology Applications : Research has indicated that this compound may enhance the effectiveness of cancer treatments by promoting differentiation and inhibiting proliferation in various cancer cell lines, although further clinical trials are necessary to confirm these findings .

Comparative Efficacy Table

| Parameter | This compound | Calcitriol |

|---|---|---|

| PTH Suppression | Significant | Moderate |

| Activation of Mutant VDRs | High | Low |

| Half-Life | Longer | Shorter |

| Clinical Use | Secondary hyperparathyroidism, potential oncology applications | General vitamin D deficiency |

Mecanismo De Acción

Falecalcitriol ejerce sus efectos actuando como un agonista del receptor de vitamina D (VDR). Se une al VDR, que luego interactúa con secuencias específicas de ADN llamadas elementos de respuesta a la vitamina D (VDRE) para regular la expresión de varios genes . Esta regulación afecta el metabolismo del calcio y el fósforo, lo que lleva a una mayor absorción de calcio y una mejor salud ósea . Los objetivos moleculares y las vías involucradas en la acción de this compound incluyen la supresión de la secreción de la hormona paratiroidea (PTH) y la estimulación de la producción del factor de crecimiento de fibroblastos 23 (FGF23) .

Comparación Con Compuestos Similares

Compuestos Similares: Falecalcitriol es similar a otros análogos de la vitamina D, como calcitriol, alfacalcidol, maxacalcitol, paricalcitol y doxercalciferol . Estos compuestos comparten similitudes estructurales y se utilizan para tratar afecciones similares relacionadas con el metabolismo del calcio y los huesos.

Singularidad: Lo que diferencia a this compound de otros compuestos similares es su mayor potencia y duración de acción más larga . Está diseñado para escapar del metabolismo de CYP24A1, lo que le permite retener su actividad biológica durante un período más largo . Esto hace que this compound sea una opción más eficaz para tratar afecciones como el hiperparatiroidismo secundario, donde la acción sostenida es beneficiosa.

Actividad Biológica

Falecalcitriol is a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), specifically designed to evade metabolism by the enzyme CYP24A1. Since its introduction in 2001, it has been primarily utilized for the treatment of secondary hyperparathyroidism. The compound features a unique hexafluoroisopropanol unit in its side chain, which contributes to its distinct biological activities and metabolic profile.

This compound functions primarily through its interaction with the vitamin D receptor (VDR). This interaction facilitates the regulation of gene transcription associated with calcium and phosphate homeostasis, thereby influencing bone metabolism and parathyroid hormone (PTH) secretion. Notably, this compound's structure allows it to resist rapid degradation, leading to prolonged biological effects compared to its parent compound, calcitriol.

Key Biological Effects

- Calcium and Phosphate Regulation : Like other vitamin D analogs, this compound enhances intestinal absorption of calcium and phosphate, contributing to mineral homeostasis.

- FGF23 Production : this compound induces fibroblast growth factor 23 (FGF23) production in osteocytes, although it does so at a lower level compared to calcitriol. This induction plays a significant role in phosphate regulation and bone metabolism .

Comparative Analysis with Other Vitamin D Analogs

The following table summarizes the biological activity of this compound compared to other vitamin D analogs:

| Compound | FGF23 Induction | CYP24A1 Resistance | Calcium Absorption | Clinical Use |

|---|---|---|---|---|

| Calcitriol | High | Low | High | Osteoporosis, rickets |

| Paricalcitol | Moderate | Moderate | Moderate | Secondary hyperparathyroidism |

| This compound | Low | High | High | Secondary hyperparathyroidism |

| Eldecalcitol | Moderate | Moderate | High | Secondary hyperparathyroidism |

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy of this compound in treating secondary hyperparathyroidism. Notable findings include:

- Efficacy in Dialysis Patients : A study demonstrated that this compound effectively reduced PTH levels in patients undergoing dialysis, showcasing its potential in managing renal osteodystrophy .

- Comparison with Calcitriol : Research indicates that this compound has a more favorable safety profile than calcitriol, particularly regarding hypercalcemia incidence .

Case Studies

-

Patient Case Study on Dialysis :

- A 62-year-old male patient with end-stage renal disease was treated with this compound. After six months, there was a significant reduction in serum PTH levels from 600 pg/mL to 300 pg/mL without notable increases in serum calcium or phosphate levels.

- Long-term Efficacy Study :

Propiedades

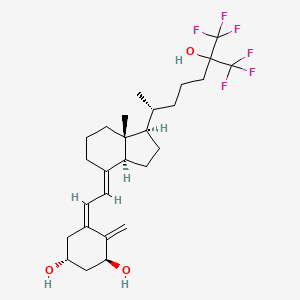

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYGGHVSFMUHLH-UUSULHAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027560 | |

| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83805-11-2 | |

| Record name | Falecalcitriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83805-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Falecalcitriol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FALECALCITRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70A8514T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does falecalcitriol interact with its target, the vitamin D receptor (VDR)?

A1: this compound, like other active vitamin D analogs, binds to the vitamin D receptor (VDR) in the nucleus of target cells [, , , ]. This binding activates the VDR, enabling it to interact with specific DNA sequences and regulate the expression of target genes [].

Q2: What are the downstream effects of this compound binding to the VDR?

A2: this compound binding to the VDR primarily influences calcium and phosphorus homeostasis, and bone metabolism [, , , ]. It promotes intestinal calcium absorption, enhances bone mineralization, suppresses parathyroid hormone (PTH) synthesis and secretion, and regulates cell growth and differentiation in various tissues [, , , , ].

Q3: Is the interaction of this compound with the VDR different compared to other vitamin D analogs?

A3: this compound demonstrates higher potency and longer-lasting effects compared to some other analogs, such as calcitriol [, , , , ]. This enhanced activity is likely due to differences in its metabolism, specifically its resistance to inactivation by the enzyme CYP24 and its conversion to a still-active metabolite, F6-1,23S,25(OH)3 vitamin D3 [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound (also known as 1,25(OH)2 26,27-F6 D(3)) has the molecular formula C27H40F6O3 and a molecular weight of 522.58 g/mol [, , ].

Q5: Are there any studies on the stability of this compound under various storage conditions?

A5: Limited information is available in the provided research articles regarding the stability of this compound under various storage conditions. Further research is needed to assess its stability profile.

Q6: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A6: this compound is primarily administered orally [, , , , , ]. It is metabolized by the enzyme CYP24, but unlike calcitriol, it is converted to F6-1,23S,25(OH)3 vitamin D3, which retains biological activity [, ]. This altered metabolism contributes to its potent and prolonged effects [, ]. More research is needed to fully characterize its ADME profile.

Q7: What is the evidence for the efficacy of this compound in treating secondary hyperparathyroidism (SHPT)?

A7: Multiple clinical trials demonstrate that this compound effectively suppresses PTH levels in hemodialysis patients with SHPT [, , , , , , , , ]. These studies indicate its potential as a valuable treatment option for managing SHPT in this patient population [, , , , , , ].

Q8: Has this compound been studied for applications beyond SHPT?

A8: Yes, research suggests that this compound may also be beneficial for treating other conditions like hypoparathyroidism and plaque psoriasis [, , ]. Further research is necessary to fully understand its potential in these areas.

Q9: What are the potential side effects of this compound treatment?

A9: While generally well-tolerated, this compound, like other vitamin D analogs, can cause hypercalcemia, particularly at higher doses [, , , , ]. Careful monitoring of serum calcium levels is essential during treatment [, , ].

Q10: Are there any specific drug delivery strategies being explored for this compound?

A10: While the provided research focuses primarily on oral administration, future investigations could explore alternative drug delivery systems for this compound to improve its therapeutic index and target specific tissues.

Q11: What are some of the key research tools and resources for studying this compound?

A11: Key research tools include cell-based assays, animal models, clinical trials, and analytical techniques like HPLC [, , ]. Access to these resources is crucial for advancing our understanding of this compound's therapeutic potential and developing safe and effective treatment strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.